N'-Carbamoyl-N,N-dimethylmethanimidamide

Description

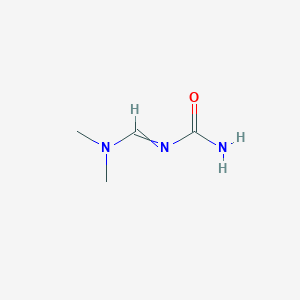

N'-Carbamoyl-N,N-dimethylmethanimidamide (systematic name: 1-carbamimidamido-N,N-dimethylmethanimidamide) is a biguanide derivative with the molecular formula C₄H₁₁N₅ and a molecular weight of 129.16 g/mol. This compound is structurally characterized by a central methanimidamide backbone (N,N-dimethylmethanimidamide) substituted with a carbamimidamido (-NH-C(=NH)-NH₂) group at the N' position. It is a white crystalline solid with a melting point of 223–226°C and high solubility in water (2 g/10 mL as hydrochloride salt) .

Pharmacologically, it is a cornerstone in managing type 2 diabetes mellitus (T2DM) due to its ability to reduce hepatic glucose production, enhance insulin sensitivity, and improve peripheral glucose uptake .

Properties

CAS No. |

83490-19-1 |

|---|---|

Molecular Formula |

C4H9N3O |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

dimethylaminomethylideneurea |

InChI |

InChI=1S/C4H9N3O/c1-7(2)3-6-4(5)8/h3H,1-2H3,(H2,5,8) |

InChI Key |

WNPZESUACNIFNG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Carbamoyl-N,N-dimethylmethanimidamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with phosgene to produce dimethylcarbamoyl chloride, which is then reacted with an appropriate amine to form the desired compound . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .

Industrial Production Methods

Industrial production of N’-Carbamoyl-N,N-dimethylmethanimidamide typically involves the use of phosgene and dimethylamine in a flow reactor at high temperatures (around 275°C) to achieve high yields . This method ensures the suppression of urea formation by using excess phosgene.

Chemical Reactions Analysis

Types of Reactions

N’-Carbamoyl-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into simpler amines.

Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various carbamate derivatives.

Scientific Research Applications

N’-Carbamoyl-N,N-dimethylmethanimidamide has several scientific research applications:

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Mechanism of Action

The mechanism of action of N’-Carbamoyl-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can act as a carbamoylating agent, transferring its carbamoyl group to nucleophilic sites on target molecules. This process can alter the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N'-Carbamoyl-N,N-dimethylmethanimidamide vary in substituents at the N' position, leading to distinct physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Research Findings

Pharmacological Specificity :

- This compound (Metformin) : Unlike its withdrawn analogs (phenformin, buformin), it has lower lipophilicity due to the carbamimidamido group, reducing mitochondrial toxicity and lactic acidosis risk .

- Chlordimeform : The chloro-methylphenyl group enhances binding to invertebrate octopamine receptors, disrupting neurotransmission in mites .

Physicochemical Behavior :

- Phenyl-substituted derivatives (e.g., N,N-Dimethyl-N'-phenylmethanimidamide) exhibit higher boiling points (~406–408 K) compared to polar antidiabetic analogs, correlating with increased hydrophobicity .

- Substituents like pyrimidinyl-formyl () introduce hydrogen-bonding sites, enhancing affinity for enzyme targets in cancer research .

Synthetic Utility :

- Methanimidamide derivatives are synthesized via amidoxime coupling () or carbodiimide-mediated reactions (), with yields influenced by steric hindrance from substituents .

Table 2: Pharmacokinetic and Toxicological Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.